BENGHE Foundational & Exploratory

Check Availability & Pricing

The Role of FFAR1 in LY2922083-Mediated
Insulin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: LY2922083

Cat. No.: B608726

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the role of Free Fatty Acid Receptor 1
(FFAR1), also known as GPR40, in the insulinotropic effects of the selective agonist
LY2922083. This document outlines the underlying signaling pathways, presents key
guantitative data, and provides detailed experimental protocols relevant to the study of
LY2922083 and other FFAR1 agonists.

Introduction: FFAR1 as a Therapeutic Target

Free Fatty Acid Receptor 1 (FFARL1) is a G-protein coupled receptor (GPCR) predominantly
expressed in pancreatic 3-cells.[1][2] It is activated by medium and long-chain free fatty acids
(FFASs), leading to the potentiation of glucose-stimulated insulin secretion (GSIS).[1][2] This
glucose-dependent mechanism of action makes FFAR1 an attractive therapeutic target for type
2 diabetes, as it offers the potential for lowering blood glucose with a reduced risk of
hypoglycemia.[1] LY2922083 is a potent and selective synthetic agonist of FFAR1 that has
been investigated for its glucose-lowering effects.[1][2] This guide delves into the molecular
mechanisms by which LY2922083, through its interaction with FFAR1, modulates insulin
secretion.

Signaling Pathways of FFAR1 Activation

Activation of FFARL1 by an agonist such as LY2922083 initiates a cascade of intracellular
events that culminate in the amplification of insulin secretion from pancreatic 3-cells. The
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primary signaling pathway involves the coupling of FFAR1 to the Gg/11 family of G proteins.[3]
[4]

Upon agonist binding, the Gq protein activates phospholipase C (PLC), which in turn
hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers:
inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 binds to its receptors on the
endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]
The resulting increase in intracellular Ca2+ concentration is a key signal for the fusion of
insulin-containing granules with the plasma membrane and the subsequent exocytosis of
insulin.
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FFAR1 Signaling Pathway leading to insulin secretion.
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Quantitative Data on LY2922083 Activity

The following tables summarize the in vitro activity of LY2922083 and related compounds,
demonstrating their potency as FFAR1 agonists.

Table 1: In Vitro Agonist Activity of LY2922083 at Human FFAR1

Assay EC50 (nM)

Calcium Flux 18

| B-Arrestin Recruitment | 1.1 |
Data adapted from Hamdouchi, C., et al. (2016). Journal of Medicinal Chemistry.[1]

Table 2: Glucose-Dependent Insulin Secretion (GDIS) in MING Cells and Isolated Islets

Compound GDIS in MING6 Cells GDIS in Isolated Islets

| LY2922083 | + | + |

"+" indicates a statistically significant increase in insulin secretion in the presence of high
glucose compared to glucose alone. Data adapted from Hamdouchi, C., et al. (2016). Journal
of Medicinal Chemistry.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Glucose-Stimulated Insulin Secretion (GSIS)
Assay

This protocol is designed to assess the effect of FFAR1 agonists on insulin secretion from
pancreatic islets in a glucose-dependent manner.

Materials:
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Isolated pancreatic islets (e.g., from mouse, rat, or human)

Krebs-Ringer Bicarbonate Buffer (KRBH) containing 0.1% BSA, supplemented with low
glucose (e.g., 2.8 mM) and high glucose (e.g., 16.7 mM)

LY2922083 stock solution (in DMSO)
96-well plates

Insulin ELISA kit

Procedure:

Islet Preparation: After isolation, culture islets overnight to allow for recovery.

Pre-incubation: Hand-pick islets of similar size and place them in a 96-well plate (e.g., 10-15
islets per well). Pre-incubate the islets in KRBH with low glucose for 1-2 hours at 37°C to
allow them to equilibrate and establish a basal insulin secretion rate.

Basal Insulin Secretion: Remove the pre-incubation buffer and add fresh KRBH with low
glucose. Incubate for 1 hour at 37°C. Collect the supernatant for measurement of basal
insulin secretion.

Stimulated Insulin Secretion: Remove the low glucose buffer and add KRBH with high
glucose, with or without various concentrations of LY2922083. Incubate for 1 hour at 37°C.

Sample Collection: Collect the supernatant from each well.

Insulin Measurement: Quantify the insulin concentration in the collected supernatants using
an insulin ELISA kit according to the manufacturer's instructions.

Data Analysis: Normalize the stimulated insulin secretion to the basal secretion for each
condition. Plot the dose-response curve for LY2922083 and calculate the EC50 value.

In Vitro Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation
of FFAR1 by an agonist.
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Materials:

HEK293 cells stably expressing human FFAR1

Black-walled, clear-bottom 96-well or 384-well plates

Fluo-4 AM or other calcium-sensitive fluorescent dye

Assay buffer (e.g., HBSS with 20 mM HEPEYS)

LY2922083 stock solution (in DMSO)

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:

o Cell Plating: Seed the FFAR1-expressing HEK293 cells into the microplates and culture
overnight.

e Dye Loading: Remove the culture medium and add the calcium-sensitive dye loading
solution to each well. Incubate for 1 hour at 37°C in the dark.

o Compound Preparation: Prepare serial dilutions of LY2922083 in the assay buffer.
e Fluorescence Measurement:

o Place the dye-loaded cell plate into the fluorescence plate reader and allow it to
equilibrate.

o Establish a stable baseline fluorescence reading for 10-20 seconds.

o Use the instrument's integrated liquid handler to add the LY2922083 dilutions to the
respective wells.

o Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak
calcium response.
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o Data Analysis: The change in fluorescence is typically expressed as the ratio of the
fluorescence after compound addition to the baseline fluorescence (F/F0) or as Relative
Fluorescence Units (RFU). Plot the dose-response curve and calculate the EC50 value.

Experimental and Logical Workflow

The characterization of an FFAR1 agonist like LY2922083 typically follows a logical
progression of experiments to establish its potency, efficacy, and mechanism of action.
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Experimental Workflow for FFAR1 Agonist Characterization
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Logical workflow for characterizing an FFAR1 agonist.
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Conclusion

LY2922083 is a potent FFAR1 agonist that enhances glucose-stimulated insulin secretion
through the canonical Gg/PLC/Ca2+ signaling pathway. The data presented in this guide
underscore the critical role of FFAR1 in mediating the insulinotropic effects of this compound.
The provided experimental protocols offer a framework for the continued investigation of
FFAR1 agonists and their potential as therapeutic agents for the management of type 2
diabetes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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